molecular formula C55H82N12O17 B13743280 Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys

Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys

Cat. No.: B13743280
M. Wt: 1183.3 g/mol
InChI Key: RXYPJGDENAAVPR-XPDJBCFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys is a synthetic peptide composed of ten amino acids: alanine, lysine, proline, serine, tyrosine, hydroxyproline, threonine, and lysine. This peptide is known for its bioadhesive properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as HPLC and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine .

Scientific Research Applications

Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ala-Lys-Pro-Ser-Tyr-Hyp-Hyp-Thr-Tyr-Lys involves its interaction with biological tissues. The peptide’s bioadhesive properties are attributed to the presence of hydroxyproline and tyrosine residues, which facilitate strong interactions with tissue surfaces. These interactions are mediated through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C55H82N12O17

Molecular Weight

1183.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C55H82N12O17/c1-29(58)46(74)59-37(8-3-5-19-56)52(80)65-21-7-10-42(65)49(77)63-41(28-68)48(76)62-40(23-32-13-17-34(71)18-14-32)53(81)67-27-36(73)25-44(67)54(82)66-26-35(72)24-43(66)50(78)64-45(30(2)69)51(79)61-39(22-31-11-15-33(70)16-12-31)47(75)60-38(55(83)84)9-4-6-20-57/h11-18,29-30,35-45,68-73H,3-10,19-28,56-58H2,1-2H3,(H,59,74)(H,60,75)(H,61,79)(H,62,76)(H,63,77)(H,64,78)(H,83,84)/t29-,30-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI Key

RXYPJGDENAAVPR-XPDJBCFDSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O)O)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CC(CN2C(=O)C3CC(CN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N)O)O)O

Origin of Product

United States

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